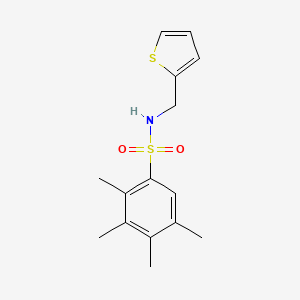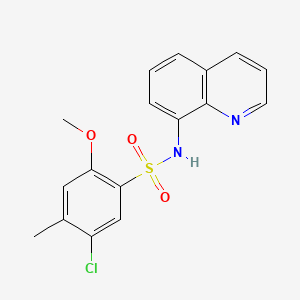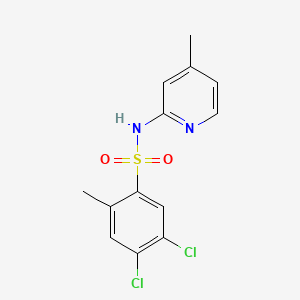
2,3,4,5-tetramethyl-N-(2-thienylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetramethyl-N-(2-thienylmethyl)benzenesulfonamide is an organic compound with the molecular formula C15H19NO2S2. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with four methyl groups and a thienylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetramethyl-N-(2-thienylmethyl)benzenesulfonamide typically involves the reaction of 2,3,4,5-tetramethylbenzenesulfonyl chloride with 2-thienylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetramethyl-N-(2-thienylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the benzene ring.
Scientific Research Applications
2,3,4,5-Tetramethyl-N-(2-thienylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antibacterial or antifungal agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetramethyl-N-(2-thienylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetramethylbenzenesulfonamide: Lacks the thienylmethyl group, resulting in different chemical and biological properties.
N-(2-Thienylmethyl)benzenesulfonamide: Similar structure but without the tetramethyl substitution on the benzene ring.
2,5-Disubstituted thiophenes: Share the thiophene ring but differ in the nature and position of substituents.
Uniqueness
2,3,4,5-Tetramethyl-N-(2-thienylmethyl)benzenesulfonamide is unique due to the combination of the tetramethyl-substituted benzene ring and the thienylmethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H19NO2S2 |
|---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
2,3,4,5-tetramethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H19NO2S2/c1-10-8-15(13(4)12(3)11(10)2)20(17,18)16-9-14-6-5-7-19-14/h5-8,16H,9H2,1-4H3 |
InChI Key |
NNRJBBMILUIEFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(3-methylphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13371264.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-benzyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13371271.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13371290.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371297.png)
![2-{4-[(4-Bromo-2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B13371303.png)

![3-[(Benzylsulfanyl)methyl]-6-[2-(3,4-dimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371325.png)
![2-(5-methyl-3-isoxazolyl)-N-[3-(4-morpholinyl)propyl]-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13371331.png)
![2-(3-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B13371335.png)

![2-({[5-Tert-butyl-2-(pentyloxy)phenyl]sulfonyl}amino)benzamide](/img/structure/B13371350.png)
![6-(2,4-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371358.png)

![2-{[4-(3,4-Dimethylphenyl)-1-piperazinyl]sulfonyl}-4-methylphenyl ethyl ether](/img/structure/B13371378.png)
